molecular formula C5H10ClF6N2P B024840 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) CAS No. 101385-69-7

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No. B024840
CAS RN: 101385-69-7
M. Wt: 278.56 g/mol
InChI Key: CNAKHAGVVMOXFE-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate (V) is a chemical compound used in various scientific research applications. It is a type of imidazolium salt and a member of the imidazolium family, which is a group of compounds with a wide range of uses in the scientific community. 2-Chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate (V) is a highly versatile compound, and it has been used for a wide variety of applications, ranging from biochemical and physiological research to laboratory experiments.

Scientific Research Applications

Halogenation Reactions

Halogenation of imidazo[4,5-b]pyridin-2-one derivatives demonstrates the chemical versatility of related compounds. Chlorination, bromination, and iodination of these derivatives lead to the formation of various halogenated products, showcasing the potential utility of 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) in synthetic organic chemistry for introducing halogen atoms into molecules under controlled conditions (Yutilov et al., 2005).

Synthesis of Ionic Liquids

The compound plays a critical role in the synthesis of carbene complexes of phosphorus(V) fluorides substituted with perfluoroalkyl-groups. These complexes can be further processed to yield imidazolium phosphates, which are utilized as ionic liquids. This application highlights the importance of the compound in developing new materials with potential uses in green chemistry and industrial applications (Böttcher et al., 2014).

Peptide Coupling Agent

The compound has been identified as an efficient coupling agent for α,α-dimethyl amino acids, demonstrating significant potential in peptide synthesis. Its reactivity is notably enhanced in the presence of additives, facilitating couplings without detectable racemization. This application is critical in the pharmaceutical industry, where the precise synthesis of peptides is essential for drug development and other therapeutic applications (Akaji et al., 1994).

Synthetic Transformations

2-Chloro-1,3-dimethylimidazolinium chloride, a related compound, showcases utility in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions. This versatility indicates the compound's significant potential in various synthetic transformations, offering a broad range of chemical modifications for organic compounds (Isobe & Ishikawa, 1999).

Molecular Docking and Spectroscopic Analysis

The spectroscopic analysis and molecular docking of imidazole derivatives, including those related to 2-chloro-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V), have been explored. These studies provide insights into the reactive properties of such compounds through DFT and molecular dynamics simulations. The antimicrobial activity against specific bacterial strains highlights potential applications in developing new antimicrobial agents (Thomas et al., 2018).

properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKHAGVVMOXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1Cl)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101385-69-7
Record name 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
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